molecular formula C17H24FN3O5S B10995863 methyl N-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate

methyl N-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate

Cat. No.: B10995863
M. Wt: 401.5 g/mol
InChI Key: WFZUIKHOKYGLSP-HNNXBMFYSA-N
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Description

METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzenesulfonyl chloride and the piperazine derivative.

    Coupling with the Amino Acid Derivative: The final step involves coupling the piperazine derivative with an amino acid derivative, such as methyl (2S)-2-amino-3-methylbutanoate, using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl sulfonyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist at these receptors.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl) sulfone: Similar in structure but lacks the piperazine ring.

    4-Fluorophenyl 4-methoxyphenyl sulfone: Contains a methoxy group instead of the piperazine ring.

Uniqueness

METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE is unique due to the combination of the piperazine ring and the fluorophenyl sulfonyl group, which provides distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H24FN3O5S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl (2S)-2-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C17H24FN3O5S/c1-12(2)15(16(22)26-3)19-17(23)20-8-10-21(11-9-20)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,19,23)/t15-/m0/s1

InChI Key

WFZUIKHOKYGLSP-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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